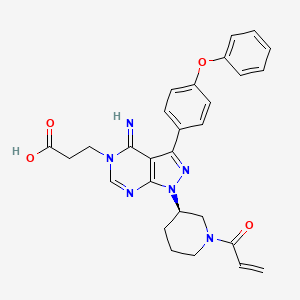
N-Methyleneaniline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyleneaniline Hydrochloride is an organic compound with the chemical formula C₇H₉N·HCl. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is typically found as a colorless to yellow liquid and is known for its weak ammonia-like odor. It is used in various industrial applications, including as an intermediate in the synthesis of dyes, agrochemicals, and other organic products .
準備方法
Synthetic Routes and Reaction Conditions
N-Methyleneaniline Hydrochloride can be synthesized through several methods. One common method involves the methylation of aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as a base . Another method involves the reduction of nitroarenes followed by methylation .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of nitrobenzene followed by methylation. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-Methyleneaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylbenzoquinone imine.
Reduction: It can be reduced to form N-methylaniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: N-methylbenzoquinone imine.
Reduction: N-methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
N-Methyleneaniline Hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of N-Methyleneaniline Hydrochloride involves its ability to undergo methylation reactions. The compound acts as a methylating agent, transferring its methyl group to other molecules. This process is facilitated by the presence of catalysts, such as cyclometalated ruthenium complexes, which lower the activation energy required for the reaction . The molecular targets and pathways involved include the formation of reactive intermediates, such as methoxy groups or dimethyl ether, which then react with aniline to form N-methylated products .
類似化合物との比較
Similar Compounds
Aniline: The parent compound of N-Methyleneaniline Hydrochloride, where the nitrogen is not methylated.
Dimethylaniline: A compound where the nitrogen is substituted with two methyl groups.
Toluidines: Compounds where the aniline ring is substituted with a methyl group at different positions.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to act as a methylating agent and its applications in various fields, including organic synthesis and pharmaceuticals, highlight its versatility and importance .
特性
分子式 |
C7H8ClN |
|---|---|
分子量 |
141.60 g/mol |
IUPAC名 |
N-phenylmethanimine;hydrochloride |
InChI |
InChI=1S/C7H7N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;1H |
InChIキー |
QETIRTRTMTXUDW-UHFFFAOYSA-N |
正規SMILES |
C=NC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)


![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)



![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)


![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)


![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
